molecular formula C13H18O2 B1507591 (S)-(+)-Ibuprofen D3 CAS No. 1329643-44-8

(S)-(+)-Ibuprofen D3

Cat. No. B1507591
M. Wt: 209.3 g/mol
InChI Key: HEFNNWSXXWATRW-PCXQMPHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”. It is the S(+)-enantiomer of Ibuprofen that inhibits COX-1 and COX-2 activity with IC50s of 2.1 μM and 1.6 μM . It has analgesic, anti-inflammatory, and antipyretic effects .


Molecular Structure Analysis

“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”, meaning that it has the same molecular structure as “(S)-(+)-Ibuprofen”, but with one or more hydrogen atoms replaced by deuterium .

Scientific Research Applications

  • Neurodegenerative Diseases

    • Application : Vitamin D3 has been studied for its potential role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
    • Results : While some studies suggest a potential protective effect of vitamin D3, the results are not conclusive and more research is needed .
  • Cardiovascular Diseases

    • Application : Vitamin D3 is being researched for its potential effects on cardiovascular health .
    • Results : Some studies suggest a potential benefit of vitamin D3 supplementation on cardiovascular health, but results are mixed and more research is needed .
  • Diabetes

    • Application : Vitamin D3 is being investigated for its potential role in the prevention and management of diabetes .
    • Results : Some studies suggest a potential benefit of vitamin D3 supplementation on blood glucose control, but more research is needed .
  • Cancer

    • Application : Vitamin D3 is being studied for its potential role in cancer prevention and treatment .
    • Results : While some studies suggest a potential protective effect of vitamin D3, the results are not conclusive and more research is needed .
  • Inflammation

    • Application : Vitamin D3 is being researched for its potential anti-inflammatory properties .
    • Results : Some studies suggest a potential anti-inflammatory effect of vitamin D3, but more research is needed .
  • Pain Relief

    • Application : Vitamin D3 is being studied for its potential role in pain management .
    • Results : Some studies suggest a potential benefit of vitamin D3 supplementation on pain relief, but more research is needed .

Safety And Hazards

“(S)-(+)-Ibuprofen D3” is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water, removing the victim to fresh air, and seeking medical attention .

properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-PCXQMPHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Ibuprofen D3

Synthesis routes and methods I

Procedure details

Surprisingly, only a few methods for a stereospecific chemical synthesis for 2-aryl-alkanoic acids, especially 2-aryl-propionic acids, are known. Piccolo et al. (J. Org. Chem. 50, 3945-3946, 1985) describe a stereospecific synthesis by the alkylation of benzene or isobutylbenzene with (S)-methyl-2-(chlorosulfonyl)-oxy or 2-(mesyloxy) propionate in the presence of aluminum chloride yielding (S)-methyl-2-phenyl-propionate in good chemical yield (50-80%) and excellent optical yield of >97% as determined by rotation through inversion of configuration at the attacking carbon atoms. The reaction conditions are very similar as described in some patents (Jpn. Kokai Tokkyo Koho 5808045; Chem. Abstracts, 1983, 98; 143138 k; Jpn. Kokai Tokkyo Koho 7979246; Chem. Abstracts, 1980, 92, 6253 f) where racemic reagents have been used. Extensions of this type of reactions to other aromatic substrates, e.g. toluene, isobutylbenzene, tetraline, anisole, naphthalene, 2-methoxy-naphthalene are described in Jpn. Kokai Tokkyo Koho 7971932; Chem. Abstracts 1979, 91, 20125 b; Jpn. Kokai Tokkyo Koho 78128327; Chem. Abstracts 1978, 89, 23975 y; Jpn. Kokai Tokkyo Koho 81145241; Chem. Abstracts 1982, 96, 68650 z; Jpn. Kokai Tokkyo Koho 78149945; Chem. Abstracts 1979, 90, 168303 h; Jpn. Kokai Tokkyo Koho 7844537; Chem. Abstracts 1978, 89, 108693 h; Jpn. Kokai Tokkyo 77131551; Chem. Abstracts 1978, 88, 104920 h. In a recent paper Piccolo et al. (J. Org. Chem. 52. 10, 1987) describe a synthesis leading to R-(-) ibuprofen, whereas Tsuchihashi et al. (Eur. Pat. Appl. EP 67,698, (1982); Chem. Abstracts 98, 178945 y, (1983) report a stereospecific synthesis of the R-(-) ibuprofen-methylester with excellent yields of about 75.0% and high optical purity (>95%) in contrast to Piccolo et al. (J. Org. Chem. 32, 10, 1987) having an optical purity of 15% only for the R-(-) ibuprofen. However, the same authors have reported chemical yields of 68% of S (+) ibuprofen having an optical purity of 75-78%, only. Hayashi, et al. (J. Org. Chem. 48, 2195, 1983; in: Asymmetric Reactions and Processes In Chemistry; eds E. L. Eliel and S. Otsuka, ACS-Symposium Ser. 1985, 1982, 177) describe a stereospecific synthesis of S-(+) ibuprofen through asymmetric Grignard cross-coupling which are catalyzed by chiral phosphine-nickel and phosphine-palladium complexes. The enantiomeric excess of the coupling products with various alkenyl halides under the influence of the above-mentioned metal phosphine complexes, including amino acids, depends strongly on the ligand and ranges up to 94% with enantiomeric excesses in the 60-70% range. A very useful ligand has been found in chiral 2-aminoalkyl phosphines achieving reasonable chemical yields and high optical purity. Furthermore, optically active 2-aryl-alkonates have been synthesized via a Friedel-Crafts synthesis by Sato and Murai (Jpn. Kokai Tokkyo Koho JP 61,210,049 t 86,210,049, 1986) yielding 46% S-(+) ibuprofen. Giordano et al. (EP application 0 158 913, 1985) have reported a process for the preparation of optically active 2-aryl-alkanoic acids and intermediates thereof by halogenation on the aliphatic carbon atom to the ketal group and rearrangements of the haloketals yielding pharmacologically active 2-aryl-alkanoic acids. A stereochemical synthesis of 2-aryl-propionic acids is described by Robertson et al. (EP application 0 205 215 A2, 1986) using 2-(R1)-alkane as the carbon source for the fungi Cordyceps in particular for Cordiceps militaris, yielding enantiomeric S-(+) products of high optical purity.
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[Compound]
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R-(-) ibuprofen
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[Compound]
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R-(-) ibuprofen-methylester
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R-(-) ibuprofen
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Synthesis routes and methods II

Procedure details

To a solution of benzyl 2-p-isobutylphenylpropionate (3 g) in methylene chloride (18 ml) are added a solution of aluminum chloride (4 g) in nitromethane (50 ml) and anisole (3 ml) at 0° C., and the mixture is stirred at room temperature for 6 hours. The reaction mixture is diluted with ethyl acetate, washed with hydrochloric acid and water, dried and evaporated. The residue is recrystallized with n-hexane to give 2-p-isobutylphenylpropionic acid (186 mg) melting at 75°-77.5° C. Yield 91%.
Name
benzyl 2-p-isobutylphenylpropionate
Quantity
3 g
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reactant
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4 g
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18 mL
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50 mL
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3 mL
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Synthesis routes and methods III

Procedure details

Three grams of flurbiprofen and 30 g of poloxamer 237 were heated at 110° C. for 10 minutes to obtain a liquified mixture and cooled to 60° C. Into this mixture, 5 g of polyethylene glycol 300, 10 g of ethanol and 52 g of pH 4 buffer solution were added at 60° C. to obtain an ibuprofen gel.
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poloxamer 237
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30 g
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polyethylene glycol 300
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5 g
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buffer solution
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10 g
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Synthesis routes and methods IV

Procedure details

The process according to claim 1, wherein 3-isobutyl-cyclohexanone and sodium pyruvate are heated in a HCl and acetic acid solution to give a mixture of condensation products and said condensation products are heated for 4 to 5 hours with pyridine hydrochloride to give p-isobutylhydratropic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Choi, WS Shim, J Yoon, D Choi, J Lee, SH Paik… - Pharmaceutics, 2023 - mdpi.com
The purpose of this study was to develop a method for simultaneously separating ibuprofen enantiomers using electrospray ionization (ESI) liquid chromatography with tandem mass …
Number of citations: 1 www.mdpi.com
W Hua, W Zhou, M Su, Q Zhang… - … in Drug Development, 2023 - Wiley Online Library
Ibuprofen, a nonsteroidal anti‐inflammatory drug, is considered a safe and effective analgesic for treating different types of pain and joint disorders. Dexibuprofen, S‐(+)‐ibuprofen, is …
Number of citations: 3 accp1.onlinelibrary.wiley.com
P Sharma, S Guttikar, G Solanki, DP Patel… - Bioanalysis, 2012 - Future Science
Background: A selective, sensitive and high-throughput LC–ESI-MS/MS method has been developed and validated for the chromatographic separation and quantitation of (S)-(+)-…
Number of citations: 15 www.future-science.com
R Ma, H Qu, B Wang, F Wang, Y Yu, G Yu - … and Environmental Safety, 2019 - Elsevier
A simple, sensitive and quick method for direct simultaneous chiral analysis of frequently used non-steroidal anti-inflammatory drugs (NSAIDs) (ibuprofen, naproxen and flurbiprofen) in …
Number of citations: 41 www.sciencedirect.com
EE Rodriguez, WA Tarpeh, KR Wigginton… - … : Water Research & …, 2022 - pubs.rsc.org
Removal of pharmaceuticals in source-separated urine is an important step toward gaining acceptance of urine-derived fertilizers among important stakeholders such as consumers, …
Number of citations: 2 pubs.rsc.org
E Rodriguez - 2022 - deepblue.lib.umich.edu
As concerns of water and food insecurity continue to increase due to the growing effects of climate change, there is growing interest in designing a more resource- and cost-efficient …
Number of citations: 0 deepblue.lib.umich.edu

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